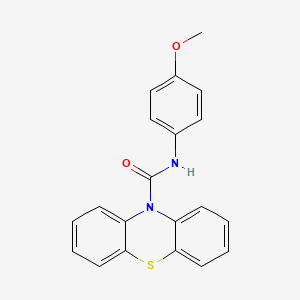![molecular formula C23H18N6O4 B2504154 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251615-82-3](/img/structure/B2504154.png)
1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a pyrazolo[1,5-d][1,2,4]triazinone group. These groups are common in many organic compounds and can contribute to various chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. Common reactions could include substitutions or additions at various positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .科学的研究の応用
Pharmacological Potential and Synthesis Techniques
Research into complex chemical compounds like 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone spans various domains, including pharmacology, synthetic chemistry, and material science. While specific studies directly addressing this compound were not identified, related research highlights the broader scientific context and potential applications of similar compounds.
Functionally Selective GABA(A) Receptor Modulators : Compounds with structural similarities have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) receptors. These substances offer potential cognitive enhancement properties without the adverse effects typical of nonselective GABA(A) receptor antagonists, indicating a route for the development of novel therapeutics in neurology and psychiatry (Chambers et al., 2004).
Synthetic Pathways for Heterocyclic Compounds : The synthetic methodology for creating diverse heterocyclic compounds that include pyrazolo[1,5-d][1,2,4]triazine structures has been explored, demonstrating the feasibility of generating a wide range of compounds with potential biological activities. These syntheses involve reactions of various diazotized heterocyclic amines and active methylene compounds, providing a foundation for the development of novel molecules with specified properties (Abdelhamid et al., 2012).
Antimicrobial and Antifungal Activities : Research into pyrazoline and pyrazole derivatives, including those structurally related to the target compound, has shown significant antimicrobial and antifungal activities. These studies underscore the potential for such compounds to serve as templates for the development of new antibiotics and antifungal agents, addressing the growing concern of drug resistance (Hassan, 2013).
Building Blocks for Heterocyclic Compounds : The use of thiosemicarbazide derivatives in synthesizing various heterocyclic ring systems, including 1,2,4-triazines, highlights the versatility of these compounds in constructing complex molecules with potential therapeutic applications. Such methodologies could be relevant for designing and synthesizing analogs of the compound , contributing to the diversity of compounds available for biological testing and drug development (Elmagd et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-13-3-4-14(2)16(7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-5-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRNUBVBQHMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)



![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)


![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)